(2E)-[(4-chloro-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile
Description
(2E)-(4-Chloro-2-fluorophenyl)sulfonylacetonitrile is a sulfonyl-substituted nitrile compound featuring a pyrrolidine-derived enamine framework. Its structure integrates a 4-chloro-2-fluorophenylsulfonyl group, which confers distinct electronic and steric properties, and an acetonitrile moiety that enhances reactivity in nucleophilic and cycloaddition reactions.
Properties
IUPAC Name |
(2E)-2-(4-chloro-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-8-3-4-11(9(14)6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJFESNUGRHBLI-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Cl)F)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=C(C=C2)Cl)F)/NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with pyrrolidine-2-ylidene acetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetone and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile has potential applications as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutics, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Ring : Replacing pyrrolidine with piperidine (as in 3o) increases ring size, which may alter conformational flexibility and intermolecular interactions .
- Functional Groups : The absence of a sulfonyl group in the compound from results in distinct reactivity, exemplified by its predicted pKa (-2.85) and boiling point (430.6°C), which differ significantly from sulfonylated analogs .
Physicochemical and Spectroscopic Properties
| Property | Target Compound (Predicted) | (2E,Z)-3a | (2E)-Compound from |
|---|---|---|---|
| Molecular Weight (g/mol) | ~327.78* | 280.32 | 289.16 |
| Density (g/cm³) | N/A | N/A | 1.345 |
| Boiling Point (°C) | N/A | N/A | 430.6 |
| pKa | N/A | N/A | -2.85 |
*Calculated based on C₁₃H₁₁ClF₂N₂O₂S.
Limitations : Direct data for the target compound’s density, boiling point, or pKa are unavailable in the evidence. Predictions for analogs (e.g., ) suggest high thermal stability and strong acidity due to nitrile and sulfonyl groups.
Biological Activity
(2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine moiety and a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClFNOS
- Molecular Weight : 300.74 g/mol
- CAS Number : 1454881-57-2
The biological activity of (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile is primarily attributed to its ability to interact with specific enzyme targets and receptors in biological systems. The compound likely acts as an enzyme inhibitor, affecting various biochemical pathways:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes, thereby inhibiting their catalytic activity.
- Protein-Ligand Interactions : The compound can alter protein conformation, impacting ligand binding and subsequent cellular responses.
Biological Activity Studies
Several studies have investigated the biological effects of this compound, focusing on its pharmacological potential:
Anticancer Activity
Research indicates that (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile exhibits anticancer properties through the following mechanisms:
- Induction of apoptosis in cancer cell lines.
- Inhibition of cell proliferation via cell cycle arrest.
A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC values indicating potent activity.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Effective against Gram-positive and Gram-negative bacteria.
- Potential use as a lead compound for developing new antibiotics.
Case Studies
-
Study on Anticancer Effects :
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay to assess cell viability.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM, indicating strong anticancer potential.
-
Antimicrobial Evaluation :
- Objective : Test against Staphylococcus aureus and Escherichia coli.
- Method : Agar diffusion method to determine inhibition zones.
- Findings : Showed significant inhibition with zones of 15 mm and 12 mm, respectively.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
